CyJohnPhos Pd G2

説明

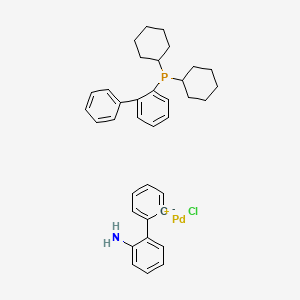

CyJohnPhos Pd G2 is a second-generation palladium catalyst employing the CyJohnPhos ligand (2-(dicyclohexylphosphino)biphenyl), a dialkylbiaryl phosphine derivative . This ligand is characterized by its bulky dicyclohexylphosphino groups, which enhance steric and electronic properties critical for cross-coupling reactions. This compound is optimized for applications in Suzuki-Miyaura, borylation, and other palladium-catalyzed transformations, offering high turnover numbers (TONs) and mild reaction conditions .

特性

分子式 |

C36H41ClNPPd |

|---|---|

分子量 |

660.6 g/mol |

IUPAC名 |

chloropalladium(1+);dicyclohexyl-(2-phenylphenyl)phosphane;2-phenylaniline |

InChI |

InChI=1S/C24H31P.C12H10N.ClH.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |

InChIキー |

BIIUZNZEVKWCKI-UHFFFAOYSA-M |

正規SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |

製品の起源 |

United States |

準備方法

合成ルートと反応条件: CyJohnPhos Pd G2 の合成には、パラジウムとリガンド CyJohnPhos の配位が含まれます。リガンドは通常、2-ジシクロヘキシルホスフィノ-1,1'-ビフェニルと 2-アミノ-1,1'-ビフェニルを反応させて合成されます。 生成したリガンドは、次に塩化パラジウムと配位して最終的な錯体を形成します .

工業生産方法: this compound の工業生産は、同様の合成ルートに従いますが、規模が大きくなります。反応条件は、製品の高収率と純度を確保するために最適化されています。 このプロセスには、温度、圧力、反応時間などを注意深く制御して、目的の製品品質を実現することが含まれます .

化学反応の分析

Catalytic Activity in Cross-Coupling Reactions

CyJohnPhos Pd G2 demonstrates exceptional performance in Suzuki-Miyaura couplings, particularly for electron-poor aryl halides and polyfluorinated substrates. Key findings include:

Table 1: Performance in Suzuki-Miyaura Couplings (Selected Data)

-

Key Advantages :

Mechanistic Insights

This compound operates via a ligand-accelerated mechanism , where its bulky dicyclohexylphosphine group stabilizes palladium intermediates while enabling transmetalation:

Figure 1: Proposed Catalytic Cycle for Ni/PD-Catalyzed Reactions

text[Ni(0)] → Oxidative Addition → [Ni(II)-Aryl] → Transmetalation → [Ni(II)-Biaryl] → Reductive Elimination → Product

-

Cyclometalation Risk :

Rapid C–H activation under mild conditions forms cyclonickelated byproducts (e.g., structure 5 in ), a known deactivation pathway. This occurs faster than analogous Pd systems .

Table 2: Ligand Steric Parameters

| Ligand | %Vbur (min) | Reactivity Threshold | Outcome |

|---|---|---|---|

| CyJohnPhos | 35–39 | <32% (Reactive) | High catalytic turnover |

| SPhos | 32 | <32% (Reactive) | Moderate yield |

| XPhos | 33 | <32% (Reactive) | Slower kinetics |

-

Steric Analysis :

Conformational flexibility allows CyJohnPhos to occupy a single coordination site during transmetalation, critical for substrate binding .

Comparative Ligand Performance

This compound outperforms other Buchwald ligands in challenging couplings:

Electrophiles:

-

Optimal for polyfluorinated iodobenzenes (e.g., 2,3,4,5-tetrafluoro-1-iodobenzene) .

-

Bromo/chloro derivatives require higher catalyst loading (10 mol%) .

Nucleophiles:

-

Boronic Acids : Effective for 3,4,5-trifluorophenylboronic acid (98% yield) .

-

Boronic Esters : Improved stability with neopentyl glycol esters (e.g., 82% yield for 2,3,5,6-tetrafluorophenyl ester) .

Deactivation Pathways:

科学的研究の応用

CyJohnPhos Pd G2 has a wide range of applications in scientific research:

- Chemistry : It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

- Biology : It facilitates the modification of biomolecules, enabling the study of biological processes.

- Medicine : It plays a crucial role in the development of new drugs, particularly in the synthesis of anticancer, antiviral, and antifungal agents.

- Industry : It is employed in the production of fine chemicals, agrochemicals, and materials science .

作用機序

類似の化合物との比較

This compound は、以下のような他の類似のパラジウム系触媒と比較されます。

- XPhos Pd G2

- CPhos Pd G2

- PCy3 Pd G2

- sSPhos Pd G2

独自性: this compound は、さまざまなクロスカップリング反応における高い安定性、反応性、選択性のためにユニークです。 これは、先行製品や他の類似の触媒よりも性能が向上しており、合成化学における貴重なツールとなっています.

類似化合物との比較

Table 1: Structural Features of Dialkylbiaryl Phosphine Ligands

CyJohnPhos distinguishes itself through its dicyclohexyl groups, which improve stability and electron-donating capacity compared to tert-butyl substituents in XPhos .

Functional Comparison with Palladium Catalysts

CyJohnPhos Pd G2 is benchmarked against other Pd catalysts in cross-coupling efficiency:

Table 2: Catalytic Performance in Borylation Reactions

This compound achieves superior yields and TONs under milder conditions than XPhos-Pd-G3, particularly for aryl bromides/iodides. However, XPhos-Pd-G3 excels in activating aryl chlorides due to stronger electron-donating groups .

Comparison with Nickel-Based Systems

CyJohnPhos is also utilized in nickel-catalyzed systems, offering cost advantages over palladium:

Table 3: Ni vs. Pd Catalysts Using CyJohnPhos

| System | Metal Loading | Cost Efficiency | Yield (%) | Reaction Time |

|---|---|---|---|---|

| NiCl₂·6H₂O/CyJohnPhos | 2.5 mol% | High | 77–93 | 1–10 min |

| CyJohnPhos-Pd G2 | 0.97 mol% | Moderate | 93 | 1–10 min |

While Ni/CyJohnPhos reduces costs, Pd-based systems achieve higher TONs and broader substrate compatibility .

Case Study: Algorithm-Driven Optimization

A 2020 study using adaptive Bayesian optimization identified CyJohnPhos as the optimal ligand for a model reaction, achieving 93% yield and TON 95 within four iterations. In contrast, SPhos yielded only 77% under identical conditions . This highlights CyJohnPhos’s superior adaptability in high-throughput screening.

Limitations and Trade-offs

- Cost : Pd-based systems (e.g., this compound) are more expensive than Ni analogs but offer faster kinetics.

- Substrate Scope : this compound is less effective for aryl chlorides compared to XPhos-Pd-G3 .

- Thermal Stability : XantPhos-Pd-G2 decomposes above 188°C, limiting high-temperature applications .

Q & A

Q. What are the established protocols for synthesizing and characterizing CyJohnPhos Pd G2?

Methodological Answer: Synthesis typically involves reacting palladium precursors (e.g., Pd(OAc)₂) with CyJohnPhos ligand under inert conditions. Characterization requires multi-technique validation:

Q. What catalytic applications are most frequently reported for this compound in cross-coupling reactions?

Methodological Answer: Common applications include Suzuki-Miyaura and Buchwald-Hartwig couplings. Key parameters to replicate literature results:

Q. How can researchers design experiments to assess the ligand’s stability under varying reaction conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) to evaluate thermal stability .

- In situ NMR monitoring to detect ligand decomposition or Pd black formation .

- Control experiments with/without ligands to isolate catalytic vs. homogeneous Pd effects .

Advanced Research Questions

Q. How can statistical experimental design (e.g., DOE) optimize reaction conditions for this compound?

Methodological Answer:

- Factor screening : Identify critical variables (temperature, ligand ratio, solvent polarity) using fractional factorial designs .

- Response surface methodology (RSM) to model interactions between factors and maximize yield/selectivity .

- Robustness testing : Validate optimized conditions with ±10% parameter variations to assess reproducibility .

Q. What strategies address contradictions in reported catalytic activity data for this compound?

Methodological Answer:

- Data triangulation : Cross-validate results using multiple analytical techniques (e.g., GC-MS, HPLC, ICP-OES for Pd leaching) .

- Batch-to-batch analysis : Compare catalyst performance across syntheses to identify purity or storage-related inconsistencies .

- Meta-analysis : Systematically review literature to isolate variables (e.g., substrate class, solvent) causing divergent outcomes .

Q. How can mechanistic studies differentiate between homogeneous and heterogeneous catalysis pathways?

Methodological Answer:

- Mercury poisoning tests : Add Hg(0) to quench colloidal Pd; activity loss suggests heterogeneous pathways .

- Dynamic light scattering (DLS) : Monitor nanoparticle formation during reactions .

- Kinetic profiling : Compare rate laws with proposed mechanisms (e.g., zero-order in substrate for heterogeneous systems) .

Q. What validation criteria ensure reproducibility when adapting this compound to novel substrates?

Methodological Answer:

- Negative controls : Include reactions without catalyst or ligand to rule out background reactivity .

- Benchmarking : Compare yields/turnover numbers (TON) against established substrates (e.g., bromobenzene) .

- Open-data practices : Share raw spectra, chromatograms, and crystallographic data in supplementary materials .

Q. How do researchers balance catalyst loading and environmental impact in method development?

Methodological Answer:

- Lifecycle assessment (LCA) : Quantify Pd recovery efficiency via ICP-MS and ligand recyclability .

- Green chemistry metrics : Calculate E-factor and atom economy to benchmark sustainability .

- Alternative solvents : Test biodegradable or neoteric solvents (e.g., cyclopentyl methyl ether) .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?

Methodological Answer:

Q. What cross-disciplinary approaches enhance mechanistic understanding of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。